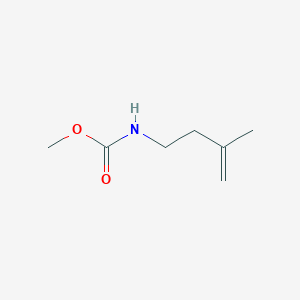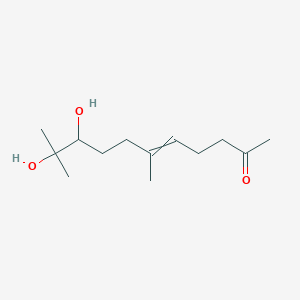
9,10-Dihydroxy-6,10-dimethylundec-5-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Dihydroxy-6,10-dimethylundec-5-en-2-one is an organic compound with a complex structure that includes multiple functional groups
Métodos De Preparación
The synthesis of 9,10-Dihydroxy-6,10-dimethylundec-5-en-2-one involves several steps. One common method includes the reaction of specific precursors under controlled conditions to achieve the desired product. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the compound . Industrial production methods may vary, but they generally follow similar principles, often scaling up the laboratory procedures to accommodate larger quantities.
Análisis De Reacciones Químicas
9,10-Dihydroxy-6,10-dimethylundec-5-en-2-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include specific solvents, catalysts, and temperature controls to ensure the desired outcome. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
9,10-Dihydroxy-6,10-dimethylundec-5-en-2-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development and as a treatment for various diseases.
Mecanismo De Acción
The mechanism of action of 9,10-Dihydroxy-6,10-dimethylundec-5-en-2-one involves its interaction with specific molecular targets and pathways within cells. The compound may exert its effects by binding to certain enzymes or receptors, thereby influencing various biochemical processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparación Con Compuestos Similares
9,10-Dihydroxy-6,10-dimethylundec-5-en-2-one can be compared with other similar compounds, such as:
6,10-Dimethylundec-9-en-2-one: This compound shares a similar structure but lacks the hydroxyl groups present in this compound.
6,10-Dimethylundec-5-en-2-one: Another similar compound, differing in the position of the double bond and the presence of hydroxyl groups.
Propiedades
Número CAS |
119181-00-9 |
|---|---|
Fórmula molecular |
C13H24O3 |
Peso molecular |
228.33 g/mol |
Nombre IUPAC |
9,10-dihydroxy-6,10-dimethylundec-5-en-2-one |
InChI |
InChI=1S/C13H24O3/c1-10(6-5-7-11(2)14)8-9-12(15)13(3,4)16/h6,12,15-16H,5,7-9H2,1-4H3 |
Clave InChI |
LULGAMGLRIFCJL-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC(=O)C)CCC(C(C)(C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


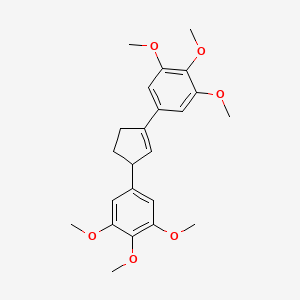
![7H-Naphtho[1,8-fg]quinolin-7-one](/img/structure/B14287143.png)
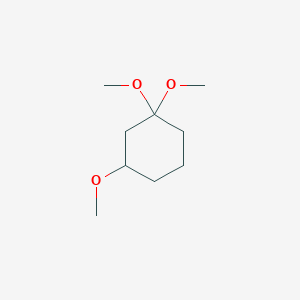
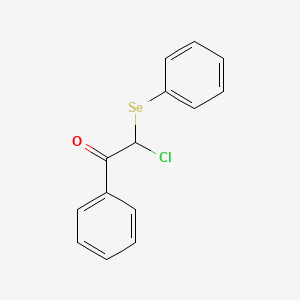

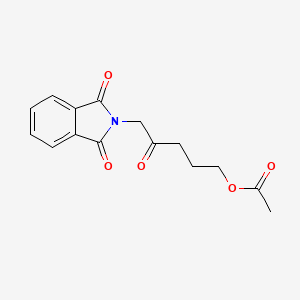

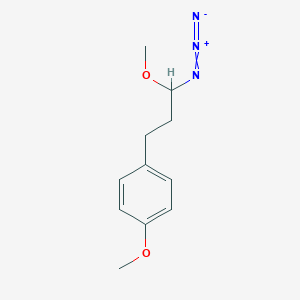
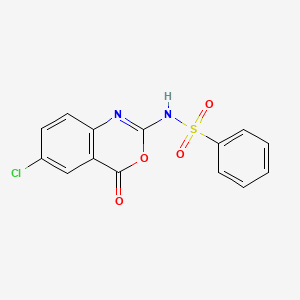
![Trichloro[11-(4-methoxyphenoxy)undecyl]silane](/img/structure/B14287195.png)

![7-Propylpyrimido[1,2-a]purin-10(1H)-one](/img/structure/B14287202.png)
![1a-Methyl-1a,2-dihydrochryseno[1,2-b]oxirene-2,3-diol](/img/structure/B14287204.png)
